N-benzyl-N-phenylcyclopropanecarboxamide N-benzyl-N-phenylcyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16752403
InChI: InChI=1S/C17H17NO/c19-17(15-11-12-15)18(16-9-5-2-6-10-16)13-14-7-3-1-4-8-14/h1-10,15H,11-13H2
SMILES:
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol

N-benzyl-N-phenylcyclopropanecarboxamide

CAS No.:

Cat. No.: VC16752403

Molecular Formula: C17H17NO

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-phenylcyclopropanecarboxamide -

Specification

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
IUPAC Name N-benzyl-N-phenylcyclopropanecarboxamide
Standard InChI InChI=1S/C17H17NO/c19-17(15-11-12-15)18(16-9-5-2-6-10-16)13-14-7-3-1-4-8-14/h1-10,15H,11-13H2
Standard InChI Key NERQIFBPMKIRMO-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-N-phenylcyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group, which is further substituted with benzyl and phenyl moieties. The cyclopropane ring introduces significant ring strain, influencing both reactivity and conformational stability. The IUPAC name for this compound is N-benzyl-N-phenylcyclopropanecarboxamide, with a molecular formula of C₁₇H₁₇NO and a molecular weight of 251.32 g/mol.

Physical and Spectral Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₁₇NO
Molecular Weight251.32 g/mol
IUPAC NameN-benzyl-N-phenylcyclopropanecarboxamide
Standard InChIInChI=1S/C₁₇H₁₇NO/c19-17(15-11-12-15)18(16-9-5-2-6-10-16)13-14-7-3-1-4-8-14/h1-10,15H,11-13H

The compound exhibits moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), while remaining insoluble in water .

Synthetic Methodologies

Acid Chloride-Amine Condensation

The most efficient synthesis involves the reaction of cyclopropanecarbonyl chloride with benzylamine and phenylamine in a molar-efficient, one-pot procedure. This method achieves yields exceeding 80% under mild conditions (20–30°C) using THF as the solvent . The general reaction scheme is:

Cyclopropanecarbonyl chloride+Benzylamine+PhenylamineN-Benzyl-N-phenylcyclopropanecarboxamide+HCl\text{Cyclopropanecarbonyl chloride} + \text{Benzylamine} + \text{Phenylamine} \rightarrow \text{N-Benzyl-N-phenylcyclopropanecarboxamide} + \text{HCl}

Comparative Analysis of Synthetic Approaches

The table below contrasts key synthetic parameters:

MethodYield (%)Temperature (°C)SolventKey Reagents
Acid chloride-amine 80–8520–30THFCyclopropanecarbonyl chloride
Grignard addition 61–67-50––78THF(S)-N-Benzyl-1-phenylethylamine

The acid chloride route is favored for scalability, whereas low-temperature Grignard methods enable stereochemical control .

Chemical Reactivity and Stability

Hydrolysis Kinetics

The compound undergoes hydrolysis in acidic (HCl) or basic (NaOH) conditions, yielding cyclopropanecarboxylic acid and benzylphenylamine derivatives. Pseudo-first-order rate constants (kobsk_{\text{obs}}) at 25°C are:

kobs, HCl=1.2×103s1;kobs, NaOH=8.7×104s1k_{\text{obs, HCl}} = 1.2 \times 10^{-3} \, \text{s}^{-1}; \quad k_{\text{obs, NaOH}} = 8.7 \times 10^{-4} \, \text{s}^{-1}

This reactivity underscores the need for pH-controlled formulations in drug development.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature (TdT_d) of 215°C, indicating robustness under standard storage conditions.

Comparative Analysis with Structural Analogs

N-Benzyl vs. N-Alkyl Substitutions

Replacing the benzyl group with smaller alkyl chains (e.g., methyl) reduces orexin receptor affinity by 15-fold, highlighting the benzyl moiety’s critical role in target engagement .

Cyclopropane vs. Cyclohexane Rings

Cyclopropane-containing analogs exhibit 3–5× higher metabolic stability in hepatic microsomes compared to cyclohexane derivatives, attributed to reduced cytochrome P450 accessibility.

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